
4-(2-Ethoxyphenyl)-1-butene
Vue d'ensemble
Description
4-(2-Ethoxyphenyl)-1-butene, also known as 4-EBPB, is a versatile, synthetic compound that has a wide range of applications in the fields of science and medicine. It is an organic compound consisting of a single carbon-carbon bond and an ethoxy group attached to a phenyl group. It is a colorless liquid with a low boiling point, making it suitable for a variety of laboratory experiments. 4-EBPB has been used in a number of scientific and medical applications, such as synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis and Reactivity :
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related compound, is used as a building block in synthesizing various heteroarenes, demonstrating its versatility in chemical synthesis (Sommer et al., 2017).
- Hydrovinylation reactions of olefins, including 4-bromostyrene and ethylene, show the potential for producing compounds like 3-(4-bromophenyl)-1-butene, indicating the utility of related compounds in asymmetric catalysis (RajanBabu et al., 2003).
Electrochemical Studies :
- The electrochemical reactions of cinnamyl alcohol (a similar compound) at a cathode during nickel electrodeposition were investigated, providing insights into the electrochemical properties and potential applications in material science (Rogers & Taylor, 1966).
Photogeneration and Reactivity :
- The photochemical properties of 4-chlorophenol and 4-chloroanisole were studied, leading to insights into the reductive dehalogenation process and the generation of phenyl cations, a process potentially relevant to the study of 4-(2-Ethoxyphenyl)-1-butene (Protti et al., 2004).
Polymerization and Catalysis :
- Research into the palladium(II)-catalyzed carbonylation of 3-buten-1-ols, a process related to the synthesis of gamma-butyrolactones, sheds light on the possible catalytic applications of similar compounds (Tamaru et al., 1991).
- The stereospecific cationic polymerization of mesomorphic vinyl ethers, including butylvinyl ether, has been explored, providing insights into the polymerization potential of related compounds (Hellermark et al., 1996).
Borane Chemistry :
- Studies on the electrophilic boronation of benzyl ketone have led to the synthesis of 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene, indicating potential applications in borane chemistry (Arcus et al., 1993).
Propriétés
IUPAC Name |
1-but-3-enyl-2-ethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-3-5-8-11-9-6-7-10-12(11)13-4-2/h3,6-7,9-10H,1,4-5,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXDEOTUBHXAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



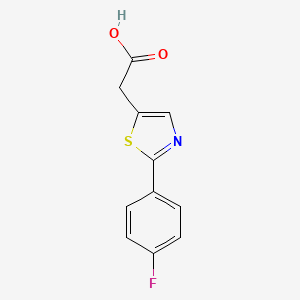

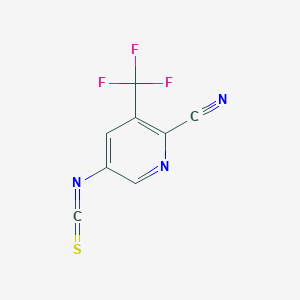
![(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3174006.png)

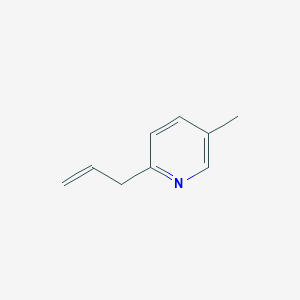
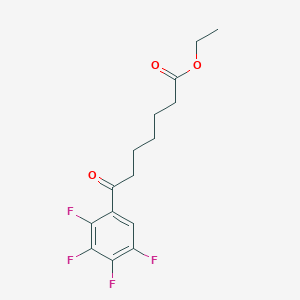
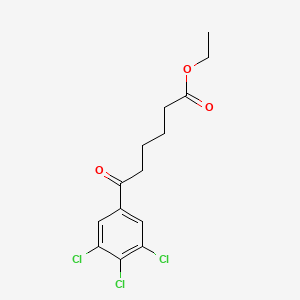
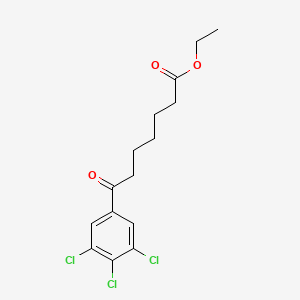
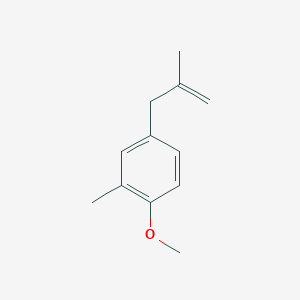
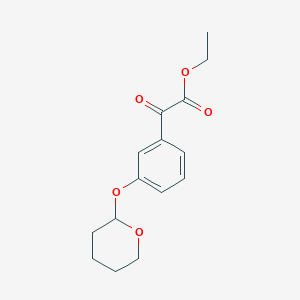
![2-Bromo-3-[(2-methylthio)phenyl]-1-propene](/img/structure/B3174061.png)
![2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3174069.png)
